trans-Vaccenic Acid-d13
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Overview
Description
trans-Vaccenic Acid-d13: is a deuterated form of trans-vaccenic acid, a long-chain fatty acid found in meat and dairy products from grazing animals such as cows and sheep. This compound is often used as an internal standard for the quantification of trans-vaccenic acid by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Vaccenic Acid-d13 involves the incorporation of deuterium atoms into the trans-vaccenic acid molecule. This can be achieved through various methods, including catalytic hydrogenation with deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the process generally involves large-scale catalytic hydrogenation using deuterium gas and appropriate catalysts to ensure high yield and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: trans-Vaccenic Acid-d13 undergoes various chemical reactions, including:
Oxidation: This reaction can convert trans-vaccenic acid into corresponding oxides or peroxides.
Reduction: Reduction reactions can further saturate the double bond in the fatty acid chain.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum oxide are used in the presence of hydrogen gas.
Substitution: Various reagents can be used depending on the desired substituent, such as halogens or other functional groups.
Major Products:
Oxidation: Produces oxides or peroxides of trans-vaccenic acid.
Reduction: Results in fully saturated fatty acids.
Substitution: Yields substituted derivatives of trans-vaccenic acid.
Scientific Research Applications
Chemistry: trans-Vaccenic Acid-d13 is used as an internal standard in analytical chemistry for the quantification of trans-vaccenic acid in various samples using gas chromatography or liquid chromatography-mass spectrometry .
Biology and Medicine: Research has shown that trans-vaccenic acid, including its deuterated form, can improve the ability of immune cells to fight tumors. It enhances the function of CD8+ T cells, which are critical for killing cancerous or virally infected cells .
Industry: In industrial applications, this compound is used in the development of nutritional supplements and functional foods aimed at improving health outcomes, particularly in the context of cancer therapy .
Mechanism of Action
trans-Vaccenic Acid-d13 exerts its effects by activating the CREB pathway, a cellular signaling process involved in various functions including cellular growth, survival, and differentiation. This activation enhances the ability of CD8+ T cells to infiltrate tumors and kill cancer cells .
Comparison with Similar Compounds
cis-Vaccenic Acid: Another isomer of vaccenic acid with a different configuration of the double bond.
Elaidic Acid: A trans isomer of oleic acid with similar properties but different biological effects.
Palmitoleic Acid: An omega-7 monounsaturated fatty acid with a similar structure but different physiological roles.
Uniqueness: trans-Vaccenic Acid-d13 is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Additionally, its ability to enhance anti-tumor immunity by activating specific immune pathways sets it apart from other similar fatty acids .
Properties
Molecular Formula |
C18H34O2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(E)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuteriooctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
UWHZIFQPPBDJPM-BWLIMJNUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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